Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

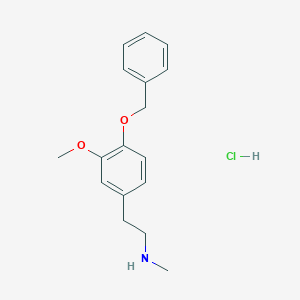

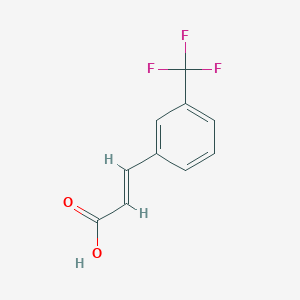

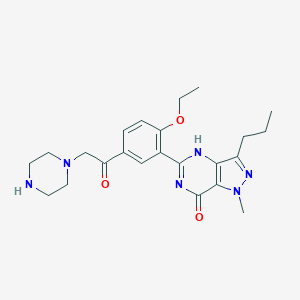

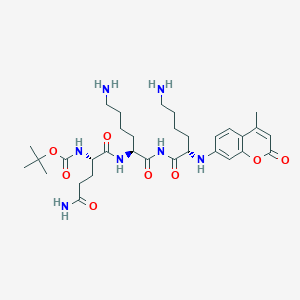

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide, also known as Z-Glu-Lys-Lys-MCA, is a synthetic peptide substrate used in biochemical research. It is commonly used to study the activity of proteases, enzymes that break down proteins, in various biological systems.

Mecanismo De Acción

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is a fluorogenic substrate, meaning that it emits fluorescent light when cleaved by a protease. The fluorescent signal can be measured using a spectrofluorometer, allowing for the quantification of protease activity. The specificity of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA for various proteases can be modulated by altering the amino acid sequence of the peptide.

Biochemical and Physiological Effects:

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has no known biochemical or physiological effects outside of its use as a protease substrate. It is non-toxic and does not interact with other biological molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has several advantages for use in lab experiments. It is highly sensitive and can detect low levels of protease activity. It is also easy to use and does not require specialized equipment. However, Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has some limitations. It is not specific to a single protease and can be cleaved by multiple proteases, which can complicate data interpretation. Additionally, the fluorescent signal can be affected by experimental conditions, such as pH and temperature.

Direcciones Futuras

There are several future directions for the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in biochemical research. One area of interest is the development of more specific protease substrates. This would allow for the measurement of individual protease activities, which could provide insight into the roles of specific proteases in disease. Another area of interest is the development of substrates that can be used in vivo, which would allow for the measurement of protease activity in living organisms. Finally, the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in drug discovery is an area of active research, as proteases are promising drug targets for a wide range of diseases.

Métodos De Síntesis

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary blocking group. The final peptide is then cleaved from the resin and deprotected to yield the desired product. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can also be obtained commercially from peptide synthesis companies.

Aplicaciones Científicas De Investigación

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is widely used in biochemical research to study the activity of proteases. Proteases play critical roles in many biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity has been linked to numerous diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be used to measure the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases.

Propiedades

Número CAS |

106984-12-7 |

|---|---|

Nombre del producto |

Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |

Fórmula molecular |

C32H49N7O8 |

Peso molecular |

659.8 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanoyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

InChI |

InChI=1S/C32H49N7O8/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)36-22(9-5-7-15-33)29(43)39-30(44)23(10-6-8-16-34)37-28(42)24(13-14-26(35)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24,36H,5-10,13-16,33-34H2,1-4H3,(H2,35,40)(H,37,42)(H,38,45)(H,39,43,44)/t22-,23-,24-/m0/s1 |

Clave InChI |

IKULHSRMJQPVTD-HJOGWXRNSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Otros números CAS |

106984-12-7 |

Sinónimos |

Boc-Glu-Lys-Lys-NH-Mec butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.